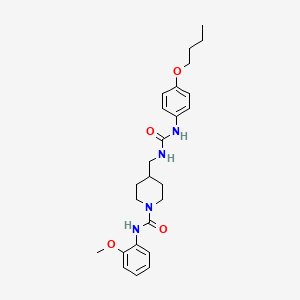

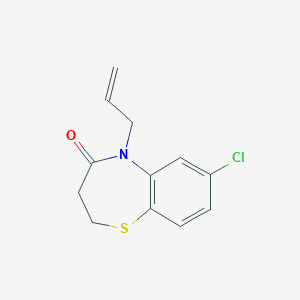

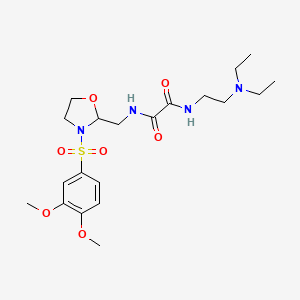

![molecular formula C17H16N2OS B2546579 1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone CAS No. 478042-03-4](/img/structure/B2546579.png)

1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst. The amount of catalyst is crucial, with 0.2 equivalents favoring the formation of imidazo[1,2-a]pyridines, while 1.0 equivalents lead to α-acetoxylation of the β-keto esters . Another synthetic route reported the formation of a related compound, 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, by heating a mixture of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with ethyl benzoyl acetate, followed by a series of tautomerizations and rearrangements .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the fusion of an imidazole ring with a pyridine ring. This bicyclic system exhibits interesting electronic properties due to the presence of nitrogen atoms in the heterocyclic framework. The structural analysis of these compounds is essential for understanding their reactivity and potential applications in medicinal chemistry .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including ring-chain tautomerizations and rearrangements, as evidenced in the synthesis of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol . Additionally, the preparation of styryl derivatives of 2-phenyl-imidazo[1,2-a]pyridine has been achieved by reacting with anils of aromatic aldehydes in the presence of potassium hydroxide or potassium t-butoxide, indicating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and the potential for various substituents can affect their boiling points, solubility, and stability. These properties are important for the practical application of these compounds in chemical synthesis and pharmaceutical development. However, specific data on the physical and chemical properties of 1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone are not provided in the given papers .

Scientific Research Applications

Synthesis and Characterization

- The synthesis of imidazo[1,2-a]pyridine derivatives, including structures similar to 1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone, has been a focus area for developing new bioactive molecules with potential antimicrobial properties. For instance, novel series of imidazo[1,2-a]pyridine derivatives were synthesized and screened for their antimicrobial efficacy against various bacteria and fungi, showing that some derivatives exhibited potent activity, comparable or superior to commercial drugs (Desai et al., 2012).

Optical and Material Applications

- Research into 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a similar core structure with the compound , demonstrated their utility in creating luminescent materials. These compounds, characterized by significant Stokes' shifts and tunable quantum yields, have been employed to produce low-cost luminescent materials by dispersion in a transparent thermosetting polyurethane resin (Volpi et al., 2017).

Chemical Reactions and Functionalizations

- The development of methods for C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine, which is structurally related to the compound of interest, has been reported. This involves using copper(II) triflate as a catalyst, demonstrating a general and efficient approach for modifying the core imidazo[1,2-a]pyridine structure, potentially expanding the chemical versatility and application of such compounds (Park & Jun, 2017).

Environmental and Analytical Chemistry

- A dual-sensitive probe based on an imidazole-ethanone structure similar to the compound under discussion was developed for the determination of free amines in environmental water samples. This methodology employs fluorescence detection and online atmospheric chemical ionization-mass spectrometry, highlighting the compound's utility in sensitive and specific analytical applications (You et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-phenylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-8-9-19-16(10-12)18-13(2)17(19)15(20)11-21-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBQPALJQSMKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

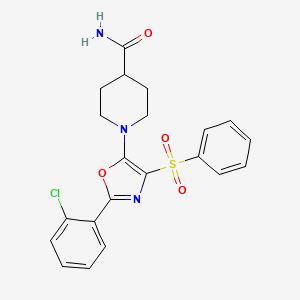

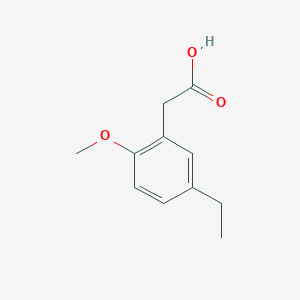

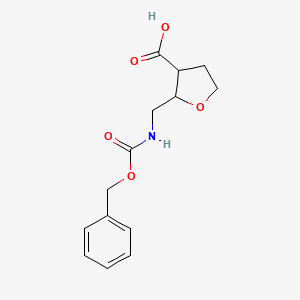

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)

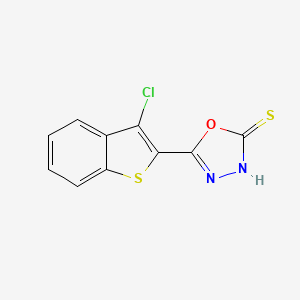

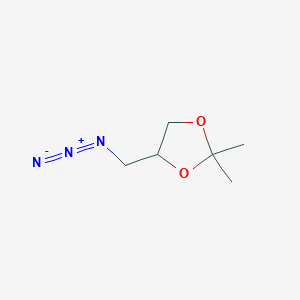

![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)

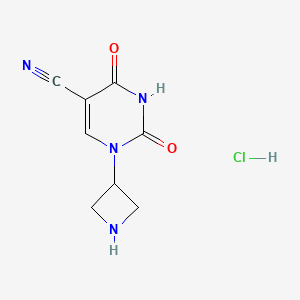

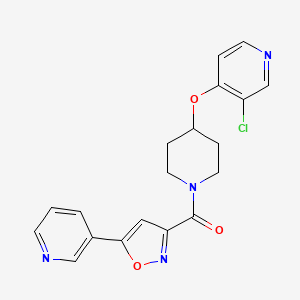

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)